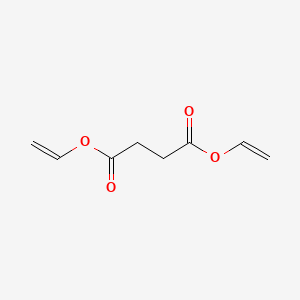

Butanedioic acid, diethenyl ester

Description

Butanedioic acid, diethenyl ester (commonly known as diethyl succinate, CAS 123-25-1) is an ester derived from succinic acid and ethanol. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.1944 g/mol . This compound is a colorless to pale yellow liquid, widely used as a flavoring agent in the food industry, a solvent in pharmaceuticals, and an intermediate in organic synthesis . Key physical properties include a boiling point of 216–218°C and a critical temperature of 623 K .

Properties

CAS No. |

13416-90-5 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

bis(ethenyl) butanedioate |

InChI |

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H,1-2,5-6H2 |

InChI Key |

AJCHRUXIDGEWDK-UHFFFAOYSA-N |

SMILES |

C=COC(=O)CCC(=O)OC=C |

Canonical SMILES |

C=COC(=O)CCC(=O)OC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Succinic Acid Esters

Diethyl Succinate vs. Dimethyl Succinate

- Dimethyl succinate (CAS 106-65-0) has a molecular formula C₆H₁₀O₄ and a lower molecular weight (146.14 g/mol ) due to shorter methyl ester groups.

- Boiling Point : Dimethyl succinate boils at 196°C , slightly lower than diethyl succinate, reflecting reduced molecular weight and weaker van der Waals forces .

- Applications : Dimethyl succinate is used as a green solvent in coatings and adhesives, whereas diethyl succinate’s larger ester groups enhance its flavoring properties .

Diethyl Succinate vs. Diethyl Itaconate

- Diethyl itaconate (CAS 27615-38-9) is a structural analog with a methylene group (CH₂=) at the C2 position of succinic acid. Its molecular formula is C₉H₁₂O₄ .

- Reactivity : The methylene group in diethyl itaconate allows for Diels-Alder reactions, making it valuable in polymer chemistry. Diethyl succinate lacks this unsaturated site, limiting its use in polymerization .

- Biological Activity : Diethyl itaconate derivatives exhibit anti-inflammatory properties, similar to the benzoyloxy-substituted succinate ester reported in Lepidium sativum extracts .

Sulfonated and Substituted Derivatives

- Butanedioic acid, sulfo-, 1,4-dioctyl ester (CAS 2373-23-1) contains a sulfonate group (-SO₃H), making it a surfactant. Its molecular weight is 466.6 g/mol , significantly higher than diethyl succinate .

- Applications : Used in detergents and emulsifiers, contrasting with diethyl succinate’s role in flavoring.

- Butanedioic acid, (decylthio)-, diethyl ester (CAS 60713-00-0) includes a sulfur-containing decylthio group, enhancing its hydrophobicity. Molecular weight: 346.53 g/mol .

Physicochemical Properties

Pharmacological and Industrial Relevance

- Thermodynamic Stability : Diethyl succinate’s reaction enthalpy (e.g., H₂ + C₈H₁₂O₄ → C₈H₁₄O₄: -121.1 ± 0.2 kJ/mol ) indicates moderate stability, suitable for esterification reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butanedioic acid, diethenyl ester, and what factors influence reaction efficiency?

- Methodological Answer : The ester is typically synthesized via esterification of succinic acid with vinyl alcohol derivatives. Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes under anhydrous conditions are common. Reaction efficiency depends on temperature (optimized between 60–100°C), stoichiometric ratios of reactants, and the removal of water to drive equilibrium toward ester formation. Purification often involves fractional distillation or column chromatography to isolate the ester from unreacted acids or alcohols .

- Experimental Design : Kinetic studies using gas chromatography (GC) to monitor reaction progress and identify by-products are critical. For enzyme-catalyzed routes, pH and temperature stability of the catalyst must be evaluated .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm ester linkage formation (e.g., vinyl proton signals at δ 4.1–4.3 ppm and carbonyl carbons at ~170 ppm).

- GC-MS : Used to verify purity and identify volatile degradation products (e.g., vinyl alcohol or succinic acid residues).

- FT-IR : Strong C=O stretching (~1740 cm) and C-O ester vibrations (~1250 cm) provide structural validation .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its thermal stability and pyrolytic degradation pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with pyrolysis-GC/MS reveals decomposition at temperatures >200°C. Primary degradation products include succinic anhydride (via cyclization) and ethenyl derivatives, consistent with scission of ester bonds. Comparative studies with analogous esters (e.g., diethyl succinate) show that vinyl groups reduce thermal stability due to higher reactivity .

- Experimental Design : Controlled pyrolysis experiments under inert atmospheres (N) isolate degradation mechanisms. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies for decomposition pathways .

Q. What challenges arise in analyzing reactive intermediates during catalytic transformations of this compound?

- Methodological Answer : Transient intermediates (e.g., acyloxy radicals or vinyl carbocations) require advanced trapping techniques, such as spin-trapping agents for electron paramagnetic resonance (EPR) or low-temperature NMR. Computational methods (DFT) predict intermediate stability and reaction pathways, which are validated via isotopic labeling (e.g., O in ester groups) .

- Data Contradiction Analysis : Discrepancies between theoretical and experimental data often stem from solvent effects or unaccounted side reactions. Multivariate analysis (e.g., PCA) of kinetic datasets helps isolate dominant mechanisms .

Methodological Considerations

Q. How can researchers optimize solvent systems for reactions involving this compound to minimize hydrolysis?

- Methodological Answer : Hydrolysis of the ester is mitigated using aprotic solvents (e.g., THF, DCM) with molecular sieves to absorb water. Solvent polarity indices guide selection; lower polarity reduces nucleophilic attack on the ester carbonyl. Stability assays under varying humidity levels (10–90% RH) quantify hydrolysis rates .

Q. What strategies are effective in resolving conflicting data on the ester’s reactivity in cross-coupling reactions?

- Methodological Answer : Reproducibility studies under standardized conditions (e.g., fixed catalyst loading, temperature) are essential. Meta-analyses of published datasets identify outliers, while mechanistic probes (e.g., Hammett plots) correlate substituent effects with reaction rates. Collaborative inter-laboratory validation ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.